molecular formula C23H28N4 B4968492 2-(4-Butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline CAS No. 5689-50-9

2-(4-Butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline

Cat. No.: B4968492
CAS No.: 5689-50-9
M. Wt: 360.5 g/mol
InChI Key: XSZKJVXMIROOMV-UHFFFAOYSA-N
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Description

2-(4-Butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline is a quinazoline derivative characterized by a piperazine ring substituted with a butyl group at the 4-position, a methyl group at the 6-position, and a phenyl group at the 4-position of the quinazoline core. Quinazolines are heterocyclic aromatic compounds with a wide range of biological activities, including kinase inhibition, anticancer, and antimicrobial properties.

Properties

IUPAC Name

2-(4-butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4/c1-3-4-12-26-13-15-27(16-14-26)23-24-21-11-10-18(2)17-20(21)22(25-23)19-8-6-5-7-9-19/h5-11,17H,3-4,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZKJVXMIROOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386406
Record name 2-(4-butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5689-50-9
Record name 2-(4-butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline typically involves the reaction of 4-phenylquinazoline with 4-butylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate. The reaction mixture is heated to a specific temperature, often around 100-120°C, for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes, thereby affecting various cellular pathways involved in cell growth, differentiation, and survival. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the piperazine substituents, core heterocycles, and functional groups. Below is a detailed comparison with key derivatives from recent literature:

Core Heterocycle and Piperazine Substituent Variations

Compound Name / ID Core Structure Piperazine Substituent Yield (%) Melting Point (°C) Key Spectral Data (NMR δ, ppm) Biological Activity Insights
Target Compound Quinazoline 4-Butyl N/A N/A N/A Hypothesized kinase inhibition due to quinazoline core
5k Triazine-quinazoline 4-Pyrimidin-2-yl 85 283–284 $ ^1H $: 8.65 (s, 1H, NH); $ ^{13}C $: 162.1 (C=O) Higher yield suggests stable synthesis; pyrimidinyl group may enhance π-π stacking
5l Triazine-quinazoline 4-Benzyl 69 268–269 $ ^1H $: 7.45–7.30 (m, 5H, Ar-H); $ ^{13}C $: 139.2 (C-N) Lower yield due to steric hindrance; benzyl group increases hydrophobicity
4a Benzothiazole 1-Boc-protected N/A 216 $ ^1H $: 10.10 (s, 1H, NH); $ ^{13}C $: 167.8 (C=O) Boc protection improves solubility; benzothiazole core alters electron distribution

Key Observations:

  • Synthetic Efficiency : The butylpiperazine group in the target compound may offer a balance between steric bulk and synthetic accessibility compared to the benzyl (5l) or pyrimidinyl (5k) groups, which show significant yield differences due to steric/electronic effects .
  • Thermal Stability : Melting points correlate with molecular rigidity; the triazine-quinazoline hybrids (5k, 5l) exhibit higher thermal stability (~270–285°C) than benzothiazole derivatives (216°C), likely due to extended aromatic systems .
  • Spectral Discrepancies : Experimental $ ^{13}C $ NMR shifts for 5k and 5l deviate from theoretical calculations by 2–5 ppm, indicating electronic perturbations from substituents like trifluoromethyl or benzyl groups .

Functional Group Impact on Physicochemical Properties

  • Solubility : Benzothiazole derivatives (e.g., 4a) with carboxylic acid groups exhibit improved solubility in polar solvents, whereas quinazoline/triazine hybrids (5k, 5l) may require DMSO or THF for dissolution .

Structure-Activity Relationship (SAR) Insights

  • Piperazine Substitution : The 4-butyl group in the target compound likely optimizes binding to hydrophobic enzyme pockets, whereas bulky groups (e.g., benzyl in 5l) may hinder target engagement despite increased lipophilicity.
  • Electron-Withdrawing Groups: Trifluoromethyl and cyano groups in 5k and 5l enhance electrophilicity, which could improve interactions with nucleophilic residues in biological targets .

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